
Ethyl 4-(3-methoxyphenyl)benzoate
货号 B600146
CAS 编号:
155061-61-3
分子量: 256.301
InChI 键: YOXRLOGPAMRGJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-methoxyphenyl)benzoate is a chemical compound with the molecular formula C16H16O3 . It is structurally characterized based on elemental analyses, 1H NMR, 13C NMR, UV-Vis, and IR spectral data .
Synthesis Analysis
The synthesis of Ethyl 4-(3-methoxyphenyl)benzoate involves several steps. A novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (HL), was prepared and structurally characterized . The synthesis process involves alkylation, esterification, and further alkylation .Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-methoxyphenyl)benzoate has been determined by single crystal X-ray diffraction studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-(3-methoxyphenyl)benzoate are complex and involve multiple steps. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
Ethyl 4-(3-methoxyphenyl)benzoate has a molecular weight of 180.20 g/mol . Its physical and chemical properties include its structure, chemical names, and classification .科学研究应用
1. Use as a Local Anesthetic
- Application Summary : Ethyl 4-(3-methoxyphenyl)benzoate has been studied for its potential use as a local anesthetic. In this research, a total of 16 compounds were designed and synthesized .
- Methods of Application : The synthesis involved three steps: alkylation, esterification, and alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .
- Results : The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
2. Use in Liquid Single-Crystal Elastomers
- Application Summary : Carbazole-based liquid single-crystal elastomers (LSCEs) are valuable fluorescent flexible materials to perform optical mechanotransduction under ambient conditions.
3. Use as Ultraviolet Filters for Cosmetic Applications
- Application Summary : Ethyl 4-(3-methoxyphenyl)benzoate could potentially be used as an ultraviolet (UV) filter in cosmetic applications. UV filters are active ingredients of sunscreen products that reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering UV radiation .
4. Use in Electroactive Conducting Copolymers
- Application Summary : Ethyl 4-aminobenzoate, which is structurally similar to Ethyl 4-(3-methoxyphenyl)benzoate, has been used to afford an electroactive conducting copolymer with o-anisidine .
5. Use in the Synthesis of Schiff Bases
- Application Summary : Ethyl 4-aminobenzoate, which is structurally similar to Ethyl 4-(3-methoxyphenyl)benzoate, has been used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
6. Use in the Synthesis of Bromomethylbenzoate
安全和危害
属性
IUPAC Name |
ethyl 4-(3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXRLOGPAMRGJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720237 |
Source


|
| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxyphenyl)benzoate | |
CAS RN |
155061-61-3 |
Source


|
| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
For This Compound
2
Citations
ZL Shen, K Sommer, P Knochel - Synthesis, 2015 - thieme-connect.com
We report an efficient method for the preparation of aryllithium and zinc reagents from inexpensive and readily available aryl chlorides by using lithium 4,4′-di-tert-butylbiphenylide (…
Number of citations: 13
www.thieme-connect.com
Z Shen - 2015 - edoc.ub.uni-muenchen.de
The preparation of organolithiums is an important synthetic transformation since these highly reactive organometallics react with a broad range of electrophiles. 1 The direct insertion of …
Number of citations: 4
edoc.ub.uni-muenchen.de
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2,3-Difluoro-1-iodo-4-methoxybenzene
156499-64-8
Cerberidol
126594-64-7



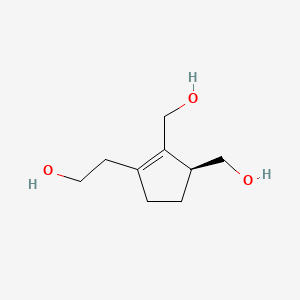


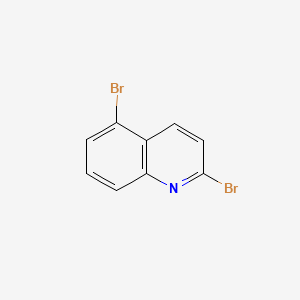
![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
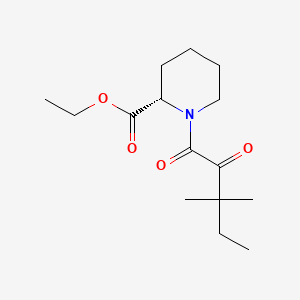
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)
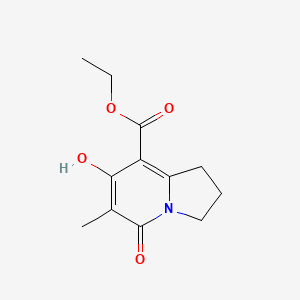
![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)
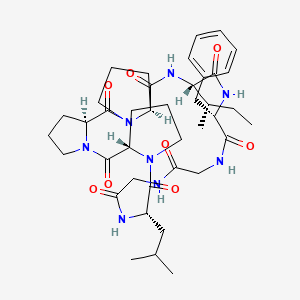
![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)